An In-depth Technical Guide on the Chemical Properties of 2,6-Dimethoxypyridine-3,5-diamine
An In-depth Technical Guide on the Chemical Properties of 2,6-Dimethoxypyridine-3,5-diamine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,6-dimethoxypyridine-3,5-diamine and its hydrochloride salts. The information is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.
Core Chemical Properties
2,6-Dimethoxypyridine-3,5-diamine, in its free base and salt forms, is a substituted pyridine derivative. While detailed experimental data for the free base is limited in publicly available literature, the properties of its more common hydrochloride salts have been reported. The dihydrochloride and tetrahydrochloride salts are typically white to pale yellow crystalline solids.[1][2] They are readily soluble in water and alcohol.[1][2][3]
Physicochemical Data
The following tables summarize the available quantitative data for 2,6-dimethoxypyridine-3,5-diamine and its hydrochloride salts. Much of the data for the free base and its salts are computed, as indicated.
Table 1: Physicochemical Properties of 2,6-Dimethoxypyridine-3,5-diamine (Free Base)
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O₂ | PubChem[4] |
| Molecular Weight | 169.18 g/mol | PubChem (Computed)[4] |
| XLogP3 | 0.1 | PubChem (Computed)[4] |
| Exact Mass | 169.085126602 Da | PubChem (Computed)[4] |
Table 2: Physicochemical Properties of 2,6-Dimethoxypyridine-3,5-diamine Dihydrochloride
| Property | Value | Source |
| CAS Number | 56216-28-5 | ChemBK[2] |
| Molecular Formula | C₇H₁₃Cl₂N₃O₂ | PubChem[5] |
| Molar Mass | 242.10 g/mol | PubChem (Computed)[5] |
| Boiling Point | 357.7°C at 760 mmHg | ChemBK[2] |
| Flash Point | 170.1°C | ChemBK[2] |
| Appearance | White to pale yellow crystalline solid | ChemBK[2] |
| Solubility | Soluble in water and alcohol | ChemBK[2][3] |
Table 3: Physicochemical Properties of 2,6-Dimethoxypyridine-3,5-diamine Tetrahydrochloride
| Property | Value | Source |
| Molecular Formula | C₇H₁₅Cl₄N₃O₂ | PubChem[6] |
| Molecular Weight | 315.0 g/mol | PubChem (Computed)[6] |
| Exact Mass | 312.991838 Da | PubChem (Computed)[6] |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The following diagram illustrates a likely synthetic pathway for 2,6-dimethoxypyridine-3,5-diamine, based on analogous reactions.
Caption: Proposed two-step synthesis of 2,6-dimethoxypyridine-3,5-diamine.
Experimental Protocol (Adapted from Analogous Syntheses)
Step 1: Dinitration of 2,6-Dimethoxypyridine
A procedure analogous to the nitration of 2,6-dimethoxypyrazine can be adapted.[8]
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To a cooled solution of concentrated sulfuric acid, add 2,6-dimethoxypyridine dropwise while maintaining a low temperature.
-
Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid or fuming nitric acid, to the reaction mixture, ensuring the temperature remains controlled.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature for several hours.
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Quench the reaction by pouring the mixture over ice.
-
Collect the precipitated 2,6-dimethoxy-3,5-dinitropyridine by filtration, wash with cold water, and dry.
Step 2: Reduction of 2,6-Dimethoxy-3,5-dinitropyridine
The reduction of the dinitro compound can be achieved using various standard methods. One common method involves catalytic hydrogenation.
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Dissolve 2,6-dimethoxy-3,5-dinitropyridine in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, for example, 10% Palladium on carbon.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere until the theoretical amount of hydrogen is consumed.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield crude 2,6-dimethoxypyridine-3,5-diamine.
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The crude product can be further purified by recrystallization or chromatography. To obtain the dihydrochloride salt, the free base can be dissolved in a suitable solvent and treated with hydrochloric acid.[7]
Spectral Data
Table 4: Spectral Data for 2,6-Dimethoxypyridine (Precursor)
| Data Type | Key Features |
| ¹H NMR (CDCl₃) | δ (ppm): 7.45 (t), 6.28 (d), 3.89 (s)[10] |
| ¹³C NMR | Data available[11] |
| Mass Spectrum | Molecular Ion (m/z): 139[10] |
Applications in Hair Dye Formulations
2,6-Dimethoxypyridine-3,5-diamine HCl is used as a precursor in oxidative hair dye formulations.[9][12] In this application, it acts as a "coupler" or "developer" substance.
Mechanism of Action in Oxidative Hair Dyes
Oxidative hair dyeing is a chemical process that involves the reaction of precursor molecules within the hair shaft to form larger, colored molecules. The general mechanism involves an oxidizing agent, typically hydrogen peroxide, and an alkaline environment.
The following diagram illustrates the generalized workflow of oxidative hair dyeing, highlighting the role of 2,6-dimethoxypyridine-3,5-diamine.
Caption: Generalized workflow of oxidative hair dyeing.
In this process, 2,6-dimethoxypyridine-3,5-diamine, along with other precursors, is oxidized by hydrogen peroxide. The resulting reactive intermediates then undergo coupling reactions with other molecules in the formulation to form complex chromophores that are trapped within the hair cortex, resulting in a permanent color change. The final shade is determined by the specific combination of precursors and couplers used.[5]
Safety and Regulatory Information
The Scientific Committee on Consumer Products (SCCP) has issued an opinion on 2,6-dimethoxy-3,5-pyridinediamine HCl for its use in hair dye formulations.[8][9] The intended maximum on-head concentration is 0.25%.[9] As with all hair dye ingredients, it is important to follow safety guidelines and be aware of the potential for skin sensitization.
Conclusion
2,6-Dimethoxypyridine-3,5-diamine is a chemical intermediate with a primary application in the cosmetics industry as a component of oxidative hair dyes. While detailed experimental data on the free base is scarce, information on its hydrochloride salts provides insight into its general chemical and physical properties. The synthesis likely proceeds through a dinitration and subsequent reduction of 2,6-dimethoxypyridine. Further research to fully characterize the free base and its reaction products in hair dye formulations would be beneficial for a more complete understanding of this compound.
References
- 1. 2,6-Dimethoxy-3,5-pyridinediamine dihydrochloride | C7H13Cl2N3O2 | CID 3017019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,6-Dimethoxypyridine-3,5-diamine;tetrahydrochloride | C7H15Cl4N3O2 | CID 138394995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DE3530732A1 - AGENT AND METHOD FOR COLORING HAIR WITH 2,6-DIAMINO-PYRIDINE DERIVATIVES - Google Patents [patents.google.com]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. ec.europa.eu [ec.europa.eu]
- 10. 2,6-Dimethoxypyridine(6231-18-1) 1H NMR [m.chemicalbook.com]
- 11. 2,6-Dimethoxypyridine(6231-18-1) 13C NMR spectrum [chemicalbook.com]
- 12. osti.gov [osti.gov]
